



The Landscape of Serine Hydroxymethyltransferase (SHMT) Inhibition: A Technical Overview

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Compound of Interest		
Compound Name:	Shmt-IN-4	
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A comprehensive guide for researchers and drug development professionals on the discovery, mechanism, and preclinical development of inhibitors targeting Serine Hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism. This document synthesizes the current understanding of SHMT as a therapeutic target and details the development of representative inhibitors.

Executive Summary

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a central role in cellular one-carbon (1C) metabolism. By catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), SHMT provides the primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions.[1][2] Mammals possess two major isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2][3] Due to the high demand for precursors for DNA synthesis and cellular proliferation, cancer cells often upregulate key enzymes in 1C metabolism, making SHMT an attractive target for anticancer drug development.[2][4] This guide provides an indepth look at the rationale for targeting SHMT and the development of its inhibitors, with a focus on preclinical candidates. While specific information on a molecule designated "Shmt-IN-4" is not available in the public domain, this whitepaper will use known SHMT inhibitors, such as SHIN2, as illustrative examples of the discovery and development process.



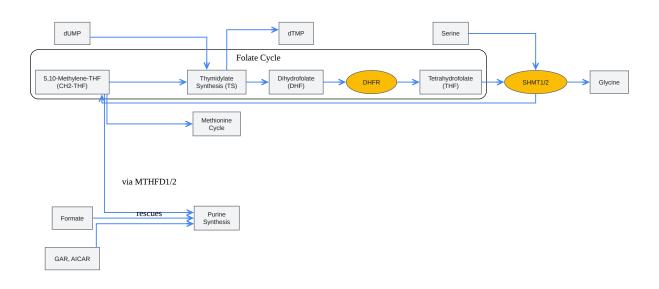
The Rationale for Targeting SHMT in Oncology

The reliance of rapidly proliferating cells, particularly cancer cells, on one-carbon metabolism for the synthesis of building blocks for growth has positioned SHMT as a compelling therapeutic target.[2] The mitochondrial isoform, SHMT2, along with the downstream enzyme 5,10-methylene-tetrahydrofolate dehydrogenase (MTHFD2), are among the most consistently overexpressed metabolic enzymes in various cancers.[4] Inhibition of SHMT is expected to disrupt the supply of one-carbon units, leading to a depletion of nucleotides and subsequent cell cycle arrest and apoptosis.[5] This strategy is supported by genetic studies where dual knockout of SHMT1 and SHMT2 has been shown to block tumor xenograft formation.[4] Furthermore, the sequential nature of SHMT and dihydrofolate reductase (DHFR) in the folate cycle suggests a potential for synergistic effects when combining SHMT inhibitors with existing DHFR inhibitors like methotrexate.[2]

Signaling and Metabolic Pathways Involving SHMT

SHMT is a critical node in cellular metabolism, intersecting the folate and methionine cycles. Its activity directly impacts nucleotide synthesis, amino acid homeostasis, and redox balance.





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Caption: The central role of SHMT in the folate cycle and one-carbon metabolism.

Discovery and Development of SHMT Inhibitors: A Case Study of SHIN2

The development of potent and specific SHMT inhibitors has been a focus of recent research. While early efforts identified compounds with activity against plant SHMT, the development of inhibitors for human isoforms has progressed significantly.[4] SHIN1 was identified as a potent dual inhibitor of human SHMT1 and SHMT2; however, its rapid clearance in vivo limited its therapeutic potential.[2] This led to the development of SHIN2, an in vivo active SHMT inhibitor. [2]



Quantitative Data for SHMT Inhibitors

Compound	Target(s)	IC50 (nM)	Cell-based Activity	In Vivo Suitability	Reference
Pyrazolopyra n Scaffold	Plant SHMT	-	-	Not reported	[4]
SHIN1	Human SHMT1/2	~10 (biochemical)	Inhibits proliferation in various cancer cell lines	No (rapid clearance)	[2]
(+)SHIN2	Human SHMT1/2	-	Suppresses proliferation in T-ALL cell lines	Yes	[2]
Methotrexate	DHFR	-	Synergizes with (+)SHIN2 in T-ALL cell lines	Yes	[2]

Note: Specific IC50 values for SHIN2 were not detailed in the provided search results, but its on-target activity was confirmed through metabolic hallmarks.

Experimental Protocols for SHMT Inhibitor Characterization

The characterization of SHMT inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic efficacy.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified SHMT1 and SHMT2.



Methodology (General Principles):

- Recombinant human SHMT1 and SHMT2 are expressed and purified.
- The enzymatic reaction is initiated by adding L-serine and tetrahydrofolate (THF) as substrates.
- The production of 5,10-methylene-THF is monitored, often through a coupled reaction with an enzyme like MTHFD1 that oxidizes it to 10-formyl-THF, which can be measured spectrophotometrically.
- The assay is performed in the presence of varying concentrations of the inhibitor.
- IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cell-Based Proliferation Assays

Objective: To assess the effect of the SHMT inhibitor on the growth of cancer cell lines.

Methodology:

- Cancer cell lines (e.g., HCT116, MOLT-4) are seeded in 96-well plates.[2][4]
- Cells are treated with a range of concentrations of the inhibitor.
- After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, CellTiter-Glo, or by direct cell counting.
- The concentration of inhibitor that reduces cell growth by 50% (GI50 or IC50) is determined.

In Vivo Target Engagement Studies

Objective: To confirm that the inhibitor engages with its target in a living organism.

Methodology (as described for SHIN2):[2]

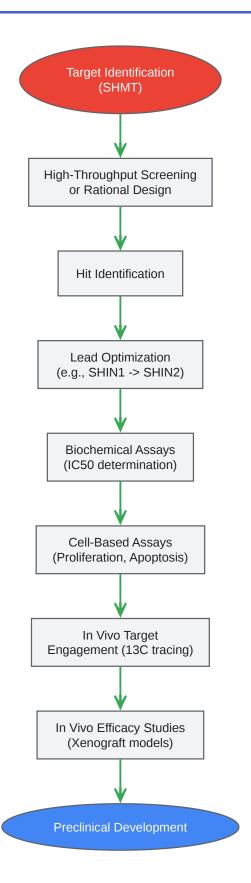
- Animal models (e.g., C57BL/6 mice) are used.
- A stable isotope-labeled substrate, such as U-13C-Serine, is infused.



- The animal is treated with the inhibitor (e.g., a single intraperitoneal injection of (+)SHIN2).
- Metabolites are extracted from tissues of interest (e.g., liver, tumor) at various time points.
- Isotopic incorporation of 13C from serine into downstream metabolites like purines and dTMP is measured using mass spectrometry.
- Effective target engagement is demonstrated by a significant reduction in the incorporation of the label in inhibitor-treated animals compared to vehicle controls.

Experimental Workflow for SHMT Inhibitor Development





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Caption: A generalized workflow for the discovery and preclinical development of SHMT inhibitors.

Future Directions

The development of SHMT inhibitors represents a promising therapeutic strategy, particularly for cancers that are heavily reliant on one-carbon metabolism. Future research will likely focus on the development of isoform-specific inhibitors to potentially mitigate off-target effects and to better understand the distinct roles of SHMT1 and SHMT2 in cancer biology. Furthermore, exploring combination therapies, such as the synergistic pairing of SHMT inhibitors with antifolates like methotrexate, holds significant clinical potential.[2] As our understanding of the metabolic vulnerabilities of different cancer types grows, so too will the opportunities for the targeted application of SHMT inhibitors in precision oncology.

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